molecular formula C24H25NO3S B2563467 Ethyl 6-methyl-2-(2-(naphthalen-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate CAS No. 315694-83-8

Ethyl 6-methyl-2-(2-(naphthalen-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

Cat. No.: B2563467
CAS No.: 315694-83-8
M. Wt: 407.53
InChI Key: NJBVNQSRRARNLN-UHFFFAOYSA-N
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Description

Ethyl 6-methyl-2-(2-(naphthalen-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a tetrahydrobenzo[b]thiophene derivative characterized by a 6-methyl group, an ethyl ester at position 3, and a 2-(naphthalen-1-yl)acetamido substituent at position 2. Its synthesis typically involves multicomponent reactions or stepwise functionalization of the tetrahydrobenzo[b]thiophene core, as seen in analogous compounds .

Properties

IUPAC Name

ethyl 6-methyl-2-[(2-naphthalen-1-ylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25NO3S/c1-3-28-24(27)22-19-12-11-15(2)13-20(19)29-23(22)25-21(26)14-17-9-6-8-16-7-4-5-10-18(16)17/h4-10,15H,3,11-14H2,1-2H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJBVNQSRRARNLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCC(C2)C)NC(=O)CC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 6-methyl-2-(2-(naphthalen-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a complex organic compound with notable biological activities. This article delves into its synthesis, biological properties, and potential therapeutic applications based on recent studies and findings.

Compound Overview

  • Molecular Formula : C24H25NO3S
  • Molecular Weight : 407.53 g/mol
  • Structure : The compound features a benzo[b]thiophene core with an acetamido group and an ethyl ester, enhanced by a naphthalene substituent which is believed to contribute to its biological activity .

Synthesis

The synthesis of this compound typically involves several chemical reactions optimized for yield and purity. Key methods include:

  • Acylation of Amino Esters : This process often utilizes chloroacetyl chloride in the presence of bases like triethylamine.
  • Cyclization Reactions : These reactions help form the fused ring structure characteristic of the compound.
  • Purification Techniques : Methods such as recrystallization and chromatography are employed to isolate the final product .

Antitumor Activity

Recent studies have highlighted the antitumor potential of this compound. In vitro assays demonstrated its ability to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer). The following findings were observed:

  • IC50 Values : The compound exhibited an IC50 range from 23.2 to 49.9 µM against various cancer cell lines, indicating significant cytotoxicity .
  • Mechanism of Action : Flow cytometry analysis revealed that treatment with the compound led to G2/M phase cell cycle arrest and increased early and late apoptosis markers .

Analgesic Activity

Another area of interest is the analgesic properties of this compound. Studies using the "hot plate" method on mice showed that derivatives of this compound possess analgesic effects that surpass those of traditional analgesics like metamizole .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructure FeaturesUnique Aspects
Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylateContains amino group instead of acetamidoFocused on neuroprotective effects
Benzo(b)thiophene derivativesVarying substituents on thiophene ringKnown for diverse biological activities
Naphthalene derivativesNaphthalene core but lacks thiophene structurePrimarily used in organic electronics

This compound stands out due to its unique combination of structural elements that may enhance its biological activity compared to other similar compounds .

Case Studies

  • Breast Cancer Study : In a study published in MDPI, treatment with Ethyl 6-methyl derivatives resulted in significant reductions in cell viability in MCF-7 cells, demonstrating its potential as an effective anticancer agent .
  • Pain Management Research : A study investigating the analgesic effects of related compounds found that those containing benzo[b]thiophene cores exhibited superior pain relief compared to standard treatments .

Scientific Research Applications

Chemical Structure and Synthesis

The molecular formula of Ethyl 6-methyl-2-(2-(naphthalen-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is C24H25NO3S, with a molecular weight of approximately 407.53 g/mol. The compound features a unique structure that combines a benzo[b]thiophene core with an acetamido group and an ethyl ester, alongside a naphthalene substituent that enhances its biological activity .

Research has indicated that this compound exhibits several promising biological activities:

  • Antioxidant Properties : Studies have shown that this compound possesses significant antioxidant capabilities, which could be beneficial in preventing oxidative stress-related diseases .
  • Anticancer Activity : Preliminary investigations suggest that it may inhibit cancer cell proliferation, making it a candidate for further development in cancer therapeutics .
  • Neuroprotective Effects : The compound's structure implies potential neuroprotective properties, which could be explored in the context of neurodegenerative diseases .

Case Studies and Research Findings

Several studies have documented the applications of this compound:

  • Antioxidant Evaluation : A study published in PMC evaluated the antioxidant activity of various tetrahydrobenzo[b]thiophene derivatives, including this compound. It demonstrated effective radical scavenging abilities .
  • Molecular Docking Studies : Research conducted on the binding interactions of this compound with various biological targets has revealed insights into its mechanism of action. Molecular docking studies indicated favorable binding affinities with proteins implicated in cancer and neurodegeneration .
  • Therapeutic Potential in Drug Development : The unique combination of structural features enhances its potential as a lead compound in drug discovery efforts targeting specific diseases such as cancer and neurodegenerative disorders .

Chemical Reactions Analysis

Key Reaction Mechanisms

The compound’s synthesis relies on several mechanistically distinct reactions:

a. Gewald Reaction
Forming the thiophene ring involves the reaction of ketones, aldehydes, and sulfur donors. The mechanism includes nucleophilic attack by sulfur on the carbonyl group, followed by cyclization and dehydration .

b. Acylation via Coupling Agents
HATU facilitates the condensation of carboxylic acids with amines, enabling efficient amide bond formation. This reaction proceeds via the formation of an active intermediate (HATU-activated carboxylic acid), which reacts with the amine nucleophile .

c. Knövenagel Condensation
This reaction forms α,β-unsaturated carbonyl compounds. The active methylene group (e.g., from cyanoacetamides) undergoes deprotonation, followed by nucleophilic attack on the aldehyde carbonyl group and subsequent dehydration .

Reaction Conditions and Optimization

Reaction Type Reagents/Conditions Key Steps
Gewald Reaction2,5-dihydroxy-1,4-dithiane, sulfur sources, ketonesFormation of thiophene ring via nucleophilic attack and cyclization
Acylation (HATU)Aryl carboxylic acids, HATU, aminothiophene intermediatesCoupling of carboxylic acids with amines to form amide bonds
Knövenagel CondensationSubstituted benzaldehydes, piperidine, acetic acid, tolueneFormation of acrylamido derivatives via aldol-like condensation
CyclizationAcetic anhydride, substituted thienylaminobut-2-enoic acidsIntramolecular cyclization to form tetrahydrobenzo[b]thiophene rings

Structural Characterization

The synthesized compounds are typically characterized by:

  • IR Spectroscopy : Absorption bands for N-H (amides), C=O (carbonyl), and aromatic C-H stretching are key identifiers .

  • NMR Spectroscopy : Proton and carbon shifts confirm the presence of thiophene, acetamido, and naphthalene moieties .

  • Mass Spectrometry : Molecular ion peaks (M⁺) validate the molecular formula .

Comparison of Related Compounds

Compound Structural Features Synthesis Route
Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylateAmino group instead of acetamidoDirect condensation or hydrolysis of amide precursors
Thiophene-arylamide derivativesThiophene core with arylamide substituentsGewald reaction followed by acylation
Naphthalene derivativesNaphthalene core without thiophene ringDirect substitution or coupling reactions

Reactivity and Functional Group Interactions

The compound’s reactivity stems from its functional groups:

  • Acetamido Group : Participates in hydrogen bonding and amide-related reactions (e.g., hydrolysis).

  • Carboxylate Ester : Susceptible to saponification under basic conditions.

  • Naphthalene Substituent : Contributes to aromatic interactions and potential π-π stacking in biological systems .

References Discovery of Novel Thiophene-arylamide Derivatives as DprE1 Inhibitors. PMC (2021) Synthesis and Evaluation of Ethyl 2-(2-Cyano-3-(Substituted Phenyl)... IJCMAS (2016) Synthesis of New Derivatives of 4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic Acid. Ural Federal University (2021)

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, synthetic, and functional differences between the target compound and related derivatives:

Compound Substituents Synthesis Method Yield Key Properties Biological Activity References
Ethyl 6-methyl-2-(2-(naphthalen-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate 6-methyl, 2-(naphthalen-1-yl)acetamido, 3-ethyl ester Likely via Petasis or amide coupling N/A Expected high lipophilicity (naphthyl group), moderate solubility in organic solvents Potential enzyme inhibition (inferred)
Ethyl 2-((2-ethoxy-1-(4-hydroxyphenyl)-2-oxoethyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (6o) 2-(ethoxy-oxoethyl)amino, 4-hydroxyphenyl Petasis reaction in HFIP with molecular sieves 22% IR: 1657 cm⁻¹ (C=O); NMR-confirmed structure; HRMS-ESI: 390.1370 Not reported
Ethyl 2-(2-cyanoacetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate 2-cyanoacetamido Cyanoacetylation with 1-cyanoacetyl-3,5-dimethylpyrazole 72–94% Active methylene group for Knoevenagel condensation; IR: 3425 cm⁻¹ (NH) Antioxidant, antibacterial (IC₅₀: 10–50 μM)
Ethyl 2-(2-(4-benzylpiperidin-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (IIIe) 2-(4-benzylpiperidin-1-yl)acetamido Reflux in ethanol (8 hours) 65% MP: 80–82°C; IR: NH stretch; NMR-confirmed piperidine and benzyl groups Acetylcholinesterase inhibition (IC₅₀: ~5 μM)
Ethyl 6-tert-butyl-2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (11c) 6-tert-butyl, 2-amino Cyclocondensation of 4-tert-butylcyclohexanone 79% Light yellow oil; IR: 1657 cm⁻¹ (C=O); NMR: δ 4.23 (d, J=7.2 Hz, ester) Antibacterial (mechanism under study)

Key Observations:

Structural Variations: The naphthalen-1-yl group in the target compound introduces significant steric bulk and lipophilicity compared to smaller substituents like 4-hydroxyphenyl (6o) or cyanoacetamido . This may enhance binding to hydrophobic enzyme pockets but reduce aqueous solubility. Compounds with piperidine/piperazine moieties (e.g., IIIe) exhibit flexibility that may improve target engagement, whereas rigid groups like tert-butyl (11c) enhance metabolic stability .

Synthetic Efficiency: Yields for tetrahydrobenzo[b]thiophene derivatives range widely (22–94%), with lower yields often linked to steric hindrance (e.g., 6o at 22%) . The target compound’s synthesis may face similar challenges due to the naphthyl group. Cyanoacetylation () offers a versatile route for introducing reactive handles for further derivatization .

Biological Activity: Acetylcholinesterase inhibition is prominent in derivatives with aromatic or heterocyclic substituents (e.g., IIIe, IC₅₀ ~5 μM) . Antioxidant/antibacterial activity correlates with electron-withdrawing groups (e.g., cyano in ), which stabilize radical intermediates . The target compound’s naphthyl group, while electron-rich, may require structural optimization for such applications.

Physicochemical Properties: Melting points vary with substituent rigidity: IIIe (flexible benzylpiperidine) melts at 80–82°C, while hydroxylated derivatives (6o) are solids . The target compound’s naphthyl group likely increases melting point due to π-stacking. Solubility: Bulky groups like naphthyl may necessitate formulation strategies (e.g., nanoemulsions) to overcome poor aqueous solubility, as seen with tert-butyl derivatives (11c) .

Q & A

Basic Synthesis: What are the common synthetic routes for preparing this compound, and how do reaction conditions influence yield and purity?

Answer:
The compound is typically synthesized via acylative substitution of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate with 2-(naphthalen-1-yl)acetyl chloride under reflux in chloroform (5–9 hours), achieving yields of 47–78% . Key parameters include:

  • Solvent choice : Chloroform or dichloromethane minimizes side reactions.
  • Catalysis : Piperidine/acetic acid systems (for Knoevenagel-type condensations) enhance reaction rates and selectivity .
  • Purification : Recrystallization (ethanol) or reverse-phase HPLC (MeCN:H₂O gradients) ensures >90% purity .
    Data Insight : Ethanol recrystallization improves crystallinity for structural validation via single-crystal X-ray diffraction .

Advanced Synthesis: How can competing side reactions (e.g., over-acylation or ring-opening) be mitigated during functionalization?

Answer:
Side reactions arise from the nucleophilic thiophene ring and reactive acetamido group. Strategies include:

  • Temperature control : Reflux at 80–90°C prevents decomposition of the tetrahydrobenzo[b]thiophene core .
  • Protecting groups : Temporarily blocking the amino group with Boc (tert-butoxycarbonyl) before acylation reduces undesired dimerization .
  • Stoichiometry : Using 1.2 equivalents of acylating agent ensures complete conversion without excess reagent .
    Example : In , selective acylation of the amino group with succinic anhydride (1.2 eq.) achieved 67% yield without ring-opening .

Structural Characterization: What crystallographic features explain the compound’s conformational stability?

Answer:
Single-crystal X-ray studies reveal:

  • Planarity : The naphthalene and thiophene rings form a dihedral angle of 8.13°, stabilized by π-π stacking .
  • Intramolecular H-bonding : An S(6) motif between the acetamido N–H and ester carbonyl (N–H⋯O, 2.12 Å) enforces rigidity .
  • Disorder in cyclohexene ring : Two methylene groups exhibit positional disorder (occupancy 0.64:0.36), resolved via anisotropic refinement in SHELXL .
    Implication : This rigidity enhances biological target binding, as seen in thrombolytic analogs .

Biological Evaluation: How do structural modifications (e.g., substituents on the naphthalene ring) affect antibacterial activity?

Answer:
SAR studies ( ) show:

  • Electron-withdrawing groups (e.g., –Cl at position 2 of the naphthalene ring) increase activity against S. aureus (MIC 4 µg/mL) by enhancing membrane penetration .
  • Steric effects : Bulky tert-butyl groups at position 6 reduce activity due to hindered binding to bacterial topoisomerase IV .
  • Mechanism : C=O and C≡N groups in derivatives disrupt bacterial cell wall synthesis, confirmed via LC-MS monitoring of peptidoglycan intermediates .

Data Contradiction: How to resolve discrepancies in reported melting points for derivatives (e.g., 197–199°C vs. 213–216°C)?

Answer:
Variations arise from:

  • Polymorphism : Recrystallization solvents (ethanol vs. methanol) produce different crystal forms. For example, compound 23 ( ) shows a 16°C range depending on solvent .
  • Purity : HPLC-purified samples exhibit sharper melting points (e.g., 214–217°C for compound 32 in ) versus crude extracts .
    Protocol : Always report solvent and purification method alongside melting points.

Method Optimization: What HPLC conditions maximize resolution for separating closely related analogs?

Answer:
Reverse-phase HPLC with:

  • Column : C18 (250 × 4.6 mm, 5 µm).
  • Mobile phase : Gradient from 30% MeCN/70% H₂O to 100% MeCN over 30 minutes.
  • Flow rate : 1.0 mL/min, UV detection at 254 nm .
    Note : Adjust pH to 3.0 (with TFA) to suppress peak tailing for carboxylic acid derivatives .

Mechanistic Insight: How does the compound’s electronic structure influence its antioxidant activity?

Answer:
DFT calculations (analogous to ) suggest:

  • HOMO localization : The thiophene ring’s sulfur atom donates electrons, scavenging ROS (IC₅₀ 12 µM in DPPH assays) .
  • Role of naphthalene : The extended π-system stabilizes radical intermediates, enhancing activity 3-fold compared to phenyl analogs .

Stability Challenges: What degradation pathways occur under ambient storage, and how are they mitigated?

Answer:

  • Hydrolysis : The ester group degrades in humid conditions (t₁/₂ = 14 days at 25°C).
  • Prevention : Store under argon at –20°C with desiccant (silica gel).
  • Monitoring : Use ¹H NMR to track ester proton signals (δ 4.2–4.4 ppm); >10% loss indicates degradation .

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